molecular formula C10H17NO2 B12581183 2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide CAS No. 601491-98-9

2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide

Cat. No.: B12581183
CAS No.: 601491-98-9
M. Wt: 183.25 g/mol
InChI Key: FAKDGNUBRGKAPL-UHFFFAOYSA-N
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Description

2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide is a chemical compound that belongs to the class of dihydrofurans This compound is characterized by the presence of a dihydrofuran ring attached to an acetamide group with two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide typically involves the condensation of tertiary α-hydroxyketones with N-aryl-2-cyanoacetamides. The reaction proceeds under mild conditions, often in the presence of sodium methoxide in dry methanol at temperatures ranging from 35 to 40°C. The reaction yields high amounts of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dihydrofuran ring can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dihydrofurans, oxo derivatives, and reduced forms of the original compound.

Scientific Research Applications

2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

601491-98-9

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-(2,5-dihydrofuran-2-yl)-N,N-diethylacetamide

InChI

InChI=1S/C10H17NO2/c1-3-11(4-2)10(12)8-9-6-5-7-13-9/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

FAKDGNUBRGKAPL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC1C=CCO1

Origin of Product

United States

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